Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate
Description
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is a halogenated aromatic ester characterized by bromine substituents at the 2- and 5-positions of the phenyl ring and a difluoromethoxy group at the 4-position.
Properties
IUPAC Name |
ethyl 2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-8(13)9(5-7(6)12)18-11(14)15/h3,5,11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIHDUFYCSIHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate may involve large-scale bromination reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of a less substituted phenylacetate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted phenylacetates, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Modifications
- Ethyl Phenylacetate : A simple aromatic ester with a phenyl group and an ethyl ester moiety. It is widely reported in natural sources (e.g., fruits, wines) and contributes honey-like aromas .
- Ethyl 2,5-Dibromo-4-(Difluoromethoxy)Phenylacetate : The addition of bromine and difluoromethoxy groups introduces steric bulk and electron-withdrawing effects, likely reducing volatility and altering lipophilicity compared to ethyl phenylacetate.
Odor Activity and Volatility
Ethyl phenylacetate has a high odor activity value (OAV = 1.55) in unfermented sea buckthorn juice, contributing to floral and honey notes . In contrast, halogenation typically reduces volatility due to increased molecular weight and intermolecular interactions. For example:
| Compound | Molecular Weight (g/mol) | OAV (Unfermented Juice) | Odor Profile |
|---|---|---|---|
| Ethyl phenylacetate | 164.20 | 1.55 | Floral, honey |
| This compound* | 394.01 | *Not reported | Hypothetical: Less volatile, potential muted aroma |
*Hypothetical data inferred from structural modifications.
Stability and Reactivity
- Ethyl Phenylacetate : Stable under standard conditions but degrades during yeast fermentation, as seen in sea buckthorn beverages .
- Halogenated Analog : Bromine and fluorine substituents may enhance resistance to enzymatic or hydrolytic degradation due to steric hindrance and reduced electron density at the ester group.
Research Findings and Limitations
However, insights from ethyl phenylacetate and analogous esters suggest:
Substituent Effects: Bromine and fluorine groups drastically alter physical properties, making the compound less volatile and less odor-active than its non-halogenated counterpart.
Synthetic Utility : The electron-withdrawing groups may enhance stability in synthetic pathways, favoring its use in industrial chemistry over consumer products.
Research Gaps : Empirical data on solubility, toxicity, and specific reactivity are needed to confirm these hypotheses.
Biological Activity
Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and difluoromethoxy groups, which enhance its reactivity and biological interactions. The molecular formula is CHBrFO, indicating a complex structure that contributes to its biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The presence of halogen substituents (bromine and fluorine) increases the binding affinity to these targets, allowing the compound to modulate various biological pathways. It has been noted for:
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacteria and fungi, making it a candidate for further pharmacological exploration.
Scientific Research
This compound has been utilized in several research contexts:
- Enzyme Studies : It serves as a probe for investigating enzyme mechanisms and interactions within biological systems.
- Pharmaceutical Development : As a precursor in the synthesis of pharmaceutical compounds, it holds promise for developing new therapeutic agents.
Industrial Applications
In addition to its research applications, this compound is also employed in:
- Agrochemicals : Its properties make it suitable for use in developing pesticides and herbicides.
- Material Science : It serves as a building block for creating novel materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : Research indicated that the compound exhibited significant antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism was linked to the disruption of cell membrane integrity.
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
- Cancer Research : Preliminary findings suggest that this compound may possess anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2,6-dibromo-4-methoxyphenylacetate | Lacks difluoromethoxy group | Different reactivity; lower biological activity |
| Ethyl 2,6-dichloro-4-(difluoromethoxy)phenylacetate | Contains chlorine instead of bromine | Variations in potency; potential for different enzyme interactions |
| Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate | Different substitution pattern | Investigated for similar antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
